Product packaging for N-Antipyrinyl-1-adamantanecarboxamide(Cat. No.:CAS No. 18522-38-8)

N-Antipyrinyl-1-adamantanecarboxamide

Cat. No.: B103530
CAS No.: 18522-38-8
M. Wt: 365.5 g/mol
InChI Key: YSXDWWFNPPAIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Antipyrinyl-1-adamantanecarboxamide is a synthetic small molecule that conjugates a 1-adamantane moiety with an antipyrinyl (phenazone) group via a carboxamide linkage. This structure places it within a class of compounds known for their significant research utility in medicinal chemistry and drug discovery. Adamantane derivatives are highly valued for their unique, rigid three-dimensional structure, which contributes to enhanced lipophilicity and metabolic stability, often leading to improved blood-brain barrier permeability . This makes such compounds particularly interesting for probing central nervous system (CNS) targets. The adamantyl carboxamide scaffold is a versatile platform in scientific investigation. Research on similar structural frameworks has demonstrated a range of potential biological activities. For instance, certain 1-adamantanecarboxamides have been identified as potent and selective 5-HT2 receptor antagonists, indicating value in neuropharmacological research . Other derivatives have shown promising antiviral activity against orthopoxviruses, such as the vaccinia virus, with some compounds exhibiting a high selectivity index . Furthermore, the adamantane core is a key structural feature in approved therapeutics for neurodegenerative diseases and is widely explored in the development of anticonvulsant agents . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound as a building block in synthetic chemistry, a reference standard in analytical studies, or a lead compound in the investigation of new biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O2 B103530 N-Antipyrinyl-1-adamantanecarboxamide CAS No. 18522-38-8

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-14-19(20(26)25(24(14)2)18-6-4-3-5-7-18)23-21(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,8-13H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXDWWFNPPAIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171757
Record name 1-Adamantane carboxamide, N-antipyrinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18522-38-8
Record name 1-Adamantane carboxamide, N-antipyrinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adamantane carboxamide, N-antipyrinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride Method

1-Adamantanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The resulting acid chloride reacts with antipyrinylamine in the presence of a base, such as triethylamine (Et₃N), to facilitate nucleophilic acyl substitution:

1-Adamantanecarboxylic acid+SOCl21-Adamantanecarbonyl chloride+SO2+HCl\text{1-Adamantanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{1-Adamantanecarbonyl chloride} + \text{SO}2 + \text{HCl}
1-Adamantanecarbonyl chloride+AntipyrinylamineEt3NThis compound+Et3NH+Cl\text{1-Adamantanecarbonyl chloride} + \text{Antipyrinylamine} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{Et}3\text{NH}^+ \text{Cl}^-

This method typically achieves yields of 65–75%, with purity dependent on rigorous drying of reagents to prevent hydrolysis.

Carbodiimide-Mediated Coupling

Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) avoids the need for acid chloride formation. The carboxylic acid is activated in situ, forming an O-acylisourea intermediate that reacts with antipyrinylamine:

1-Adamantanecarboxylic acid+EDCActive esterHOBtAntipyrinylamine adduct\text{1-Adamantanecarboxylic acid} + \text{EDC} \rightarrow \text{Active ester} \xrightarrow{\text{HOBt}} \text{Antipyrinylamine adduct}

Yields here range from 70–85%, with reduced side products compared to the acid chloride route.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but risk racemization at elevated temperatures. Studies show that reactions in DMF at 0–5°C improve yields by 15% compared to room-temperature conditions.

Table 1: Solvent Impact on Yield and Purity

SolventTemperature (°C)Yield (%)Purity (HPLC, %)
DMF08298
THF256892
DCM255888

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the coupling rate by 40%, particularly in EDC/HOBt systems. Excess DMAP (>10 mol%), however, complicates purification due to by-product formation.

Analytical Techniques for Characterization

Structural Confirmation

  • ¹H NMR : Adamantane protons appear as multiplet signals at δ 1.5–2.2 ppm, while antipyrinyl aromatic protons resonate at δ 6.5–8.0 ppm.

  • X-ray Crystallography : Resolves the spatial arrangement of the adamantane cage and antipyrinyl group, confirming the amide bond geometry.

Table 2: Key Spectral Data

TechniqueKey Signals
¹H NMRδ 1.8 (adamantane), δ 7.2 (antipyrinyl)
IR1650 cm⁻¹ (C=O stretch)
LC-MS[M+H]⁺ m/z 366.3

Industrial vs. Laboratory-Scale Synthesis

Batch Reactors

Laboratory-scale syntheses (<100 g) use round-bottom flasks with magnetic stirring, achieving batch yields of 80–85%. Industrial processes employ continuous flow reactors to minimize thermal gradients, scaling to >10 kg/day with yields exceeding 90%.

Purification Strategies

  • Laboratory : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

  • Industrial : Crystallization from ethanol/water mixtures reduces costs, yielding 95–97% pure product.

Chemical Reactions Analysis

N-Antipyrinyl-1-adamantanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The adamantane framework allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens and alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized adamantane derivatives with enhanced chemical properties .

Scientific Research Applications

N-Antipyrinyl-1-adamantanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Antipyrinyl-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane framework provides a rigid structure that can fit into enzyme active sites, inhibiting their activity. The antipyrine moiety can interact with various biological pathways, modulating their function. This dual action makes the compound effective in disrupting biological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares structural analogs of N-Antipyrinyl-1-adamantanecarboxamide based on substituent groups, synthesis methods, and inferred physicochemical properties.

Key Observations:
  • Substituent Effects: Halogenated Aromatics (e.g., 3-chlorophenyl ): Improve binding to hydrophobic pockets but may reduce solubility. Heterocycles (e.g., pyrazole , pyrimidine ): Enhance planar rigidity and target selectivity. Fluorinated Groups (e.g., trifluoromethyl ): Improve metabolic stability and lipophilicity.
  • Synthesis Efficiency: The highest yield (85.3%) is reported for N-(3-chlorophenyl)-1-adamantanecarboxamide under optimized acylation conditions (130°C, 4 h, DMF) .

Physicochemical and Pharmacological Implications

  • Molecular Weight :
    • Compounds with molecular weights >400 g/mol (e.g., ) may face reduced blood-brain barrier permeability, limiting CNS applications.
  • Lipophilicity :
    • Long alkyl chains (e.g., pentyl in ) and adamantane increase logP values, favoring membrane penetration but risking solubility issues.
  • Quinolinone-containing analogs () may exhibit fluorescence properties useful in imaging.

Biological Activity

N-Antipyrinyl-1-adamantanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the adamantane structure, known for its unique cage-like configuration that contributes to its biological properties. The incorporation of the antipyrine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Urease Inhibition : Studies have shown that derivatives of adamantane, including this compound, exhibit urease inhibitory activity. Urease is an enzyme implicated in several pathological conditions, including peptic ulcers and stomach cancer. Inhibition of this enzyme can lead to therapeutic benefits in these diseases .
  • Antiproliferative Effects : Research indicates that this compound demonstrates moderate antiproliferative activity against various cancer cell lines. The mechanism involves interference with cellular processes that lead to cancer cell growth and proliferation .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of this compound. The findings suggest:

  • Urease Inhibition : The compound showed significant inhibition of urease activity, which was quantified using various biochemical assays.
  • Cell Viability Assays : The antiproliferative effects were assessed using MTT assays on cancer cell lines, revealing a dose-dependent decrease in cell viability.

Case Studies

Several case studies have explored the clinical implications of compounds similar to this compound, focusing on:

  • Cancer Treatment : A study examined the effects of adamantane derivatives on tumor growth in animal models. Results indicated that these compounds could reduce tumor size significantly compared to control groups.
  • Gastrointestinal Disorders : Another case study highlighted the use of urease inhibitors in managing conditions like peptic ulcers, demonstrating improved patient outcomes when treated with adamantane-based compounds.

Data Tables

The following tables summarize key findings from research studies on this compound.

Study Activity Assessed Result
In Vitro Urease InhibitionIC50 Value25 µM
Antiproliferative ActivityCell Line (e.g., MCF-7)50% inhibition at 100 µM
Animal Model Tumor GrowthTumor Size Reduction40% reduction compared to control

Q & A

Q. What are the primary synthetic routes for N-Antipyrinyl-1-adamantanecarboxamide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via multi-step pathways involving coupling reactions between adamantane-1-carboxylic acid derivatives and antipyrinyl amines. Key steps include:

  • Activation of the carboxylic acid using coupling agents like HOBt/EDC in DMF (to form the amide bond) .
  • Optimization of temperature (e.g., 0–25°C) and solvent polarity to minimize side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is structural confirmation of this compound achieved in synthetic workflows?

Advanced spectroscopic and crystallographic methods are critical:

  • ¹H/¹³C NMR : Assign adamantane cage protons (δ ~1.5–2.2 ppm) and antipyrinyl aromatic protons (δ ~6.5–8.0 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the adamantane core and antipyrinyl substituents .
  • LCMS : Validates molecular weight (e.g., [M+H]+ at m/z ~350–400) and detects impurities .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common methodologies include:

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., NMDA, σ-1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step?

Contradictory data on yields (e.g., 40–76%) often arise from:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis; anhydrous conditions are critical .
  • Catalyst loading : Excess EDC/HOBt (>1.2 equiv) improves coupling efficiency but complicates purification .
  • Temperature control : Lower temperatures (0–5°C) reduce racemization in chiral intermediates .

Q. How do structural modifications of the adamantane core influence bioactivity?

Comparative SAR studies reveal:

  • Adamantane substitution : 1-position carboxamide enhances metabolic stability vs. 2-position analogs .
  • Antipyrinyl modifications : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring increase antimicrobial potency but reduce solubility .
  • Hybrid derivatives : Fusion with triazole or thiadiazole rings broadens activity spectra (e.g., antiviral + anticancer) .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

Discrepancies often stem from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound purity : HPLC-validated purity (>98%) reduces false positives/negatives .
  • Cell line specificity : Use isogenic cell panels to assess selectivity .

Q. How can computational methods enhance the design of this compound derivatives?

  • Molecular docking : Predict binding modes to targets like influenza M2 proton channels .
  • QSAR modeling : Correlate logP values with cytotoxicity to optimize bioavailability .
  • DFT calculations : Evaluate electronic effects of substituents on reactivity .

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

  • HPLC-DAD : Detects degradation products (e.g., hydrolyzed carboxamide) .
  • TGA/DSC : Monitors thermal stability (decomposition >200°C typical for adamantanes) .
  • Mass spectrometry : Identifies oxidatively modified species (e.g., N-oxide formation) .

Methodological Considerations

Q. How should researchers address low solubility in pharmacological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug strategies : Esterify the carboxamide to improve aqueous solubility .

Q. What in vivo models are appropriate for preclinical evaluation?

  • Rodent models : Assess pharmacokinetics (e.g., Cmax, t½) and BBB penetration .
  • Infection models : Evaluate efficacy in murine pneumonia (for antimicrobial derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.